

Comparative Efficacy Analysis: Cefiderocol vs. Ceftazidime/Avibactam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cefiderocol catechol 3-methoxy

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This guide provides a detailed comparison of Cefiderocol and ceftazidime/avibactam, two critical antibiotics in the fight against multidrug-resistant (MDR) Gram-negative bacterial infections. The analysis focuses on their mechanisms of action, in vitro activity, and clinical efficacy, supported by data from key experimental and clinical studies.

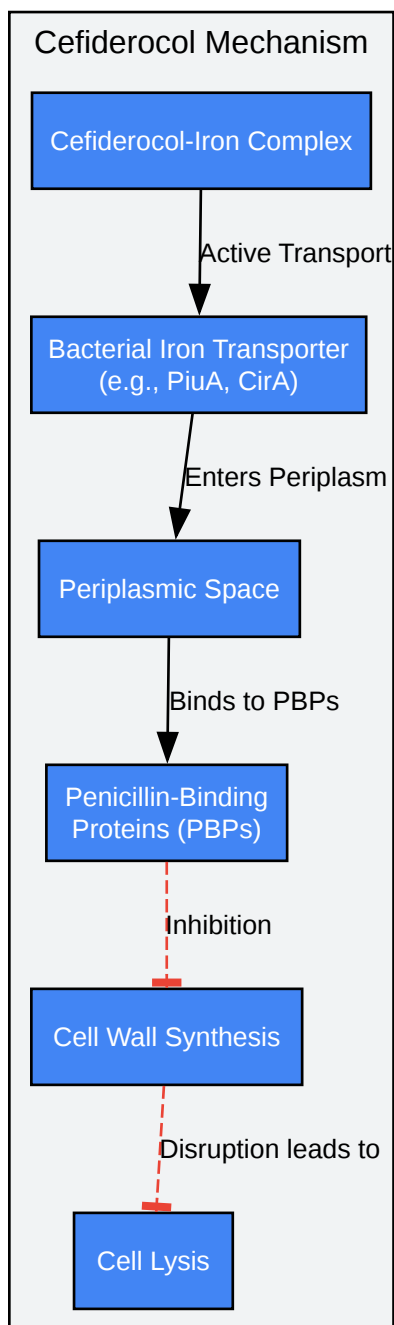
Introduction and Mechanisms of Action

Cefiderocol and ceftazidime/avibactam are vital therapeutic options for treating severe infections caused by carbapenem-resistant Enterobacterales (CRE) and other difficult-to-treat Gram-negative pathogens. However, they employ fundamentally different strategies to overcome bacterial resistance.

Cefiderocol: A novel siderophore cephalosporin, Cefiderocol utilizes a "Trojan horse" mechanism.^{[1][2]} It chelates iron and is actively transported into the bacterial periplasmic space through the bacteria's own iron uptake systems.^{[3][4][5]} This unique entry mechanism allows it to bypass resistance conferred by porin channel mutations and efflux pumps.^{[3][6]} Once in the periplasm, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death.^{[1][3]} Its structure also confers high stability against hydrolysis by all classes of β -lactamases, including serine- and metallo-carbapenemases.^{[3][5]}

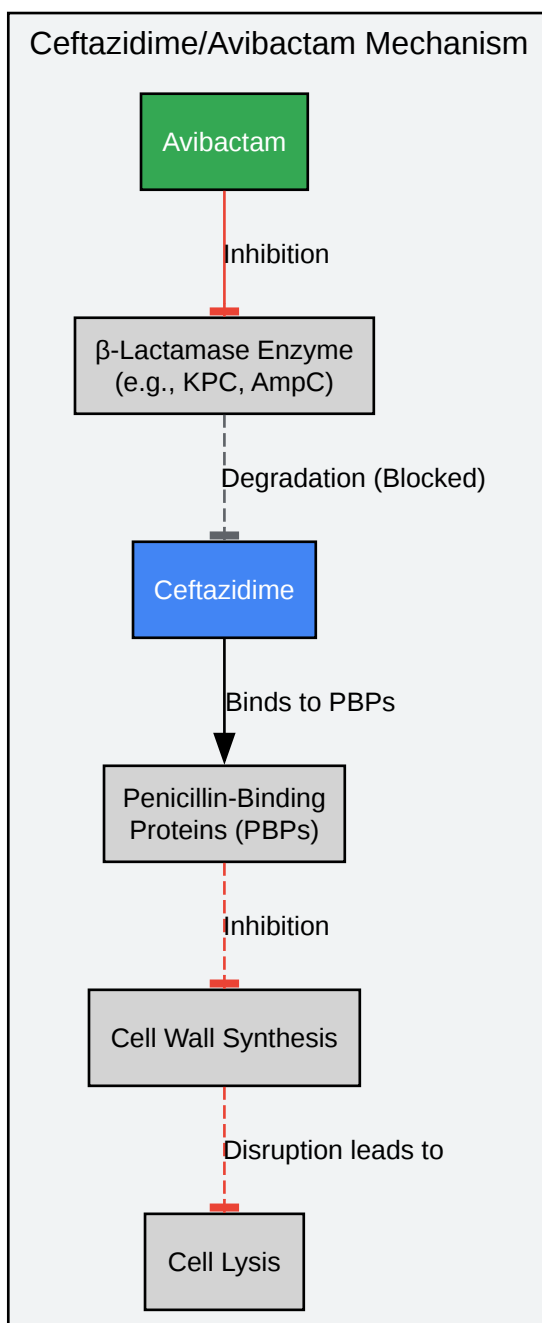
Ceftazidime/avibactam: This is a combination drug pairing a third-generation cephalosporin, ceftazidime, with a novel non- β -lactam β -lactamase inhibitor, avibactam.^{[7][8]} Ceftazidime inhibits bacterial cell wall synthesis.^[8] Avibactam protects ceftazidime from degradation by inhibiting a broad spectrum of β -lactamases, including Ambler class A (like KPC), class C

(AmpC), and some class D (like OXA-48) enzymes.[7][9] However, avibactam is not effective against metallo- β -lactamases (MBLs, Class B).[7]



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Mechanism of Action for Cefiderocol.



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Mechanism of Action for Ceftazidime/Avibactam.

In Vitro Efficacy

Head-to-head in vitro studies demonstrate the differing susceptibility profiles of Cefiderocol and ceftazidime/avibactam against carbapenem-resistant Gram-negative isolates.

Key Findings:

- Cefiderocol generally retains potent activity against a wide range of carbapenemase-producing isolates, including those producing MBLs (e.g., NDM, VIM, IMP), which are resistant to ceftazidime/avibactam.[\[10\]](#)[\[11\]](#) In a study of meropenem-resistant *K. pneumoniae*, 80% of isolates were susceptible to Cefiderocol.[\[2\]](#)[\[11\]](#)
- Ceftazidime/avibactam is highly active against isolates producing KPC and OXA-48-like carbapenemases but lacks activity against MBL producers.[\[10\]](#)[\[12\]](#) In the same study of meropenem-resistant *K. pneumoniae*, only 26.2% of isolates were susceptible to ceftazidime/avibactam alone, reflecting a high prevalence of MBLs in the study region.[\[2\]](#)[\[11\]](#)
- Cross-resistance can be a concern. Studies have shown that some KPC variants conferring resistance to ceftazidime/avibactam can also lead to elevated MICs for Cefiderocol, resulting in co-resistance.[\[13\]](#)[\[14\]](#)

Table 1: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL)

Organism (Resistance Profile)	Cefiderocol	Ceftazidime/Avibactam	Reference(s)
Meropenem-Resistant <i>K. pneumoniae</i>	2 / 8	-	[2] [11]
Carbapenemase- Producing Enterobacterales	- / -	-	[10]
KPC-producing Enterobacterales (CZA-Susceptible)	0.25 / 2	-	[13] [14]
KPC-producing Enterobacterales (CZA-Resistant)	8 / 64	-	[13] [14]
Carbapenem- Resistant <i>E. coli</i>	-	0.5 / >32	[12]

Note: Direct MIC comparisons were not always available in the same study. CZA = Ceftazidime/Avibactam.

- **Methodology:** Antimicrobial susceptibility testing is typically performed using broth microdilution (BMD) as the reference method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][10]
- **Cefiderocol Testing:** A critical modification for Cefiderocol testing is the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[5] This is necessary because the drug's activity is dependent on iron concentration, and standard media can interfere with results.
- **Isolate Collection:** Studies typically use collections of non-duplicate clinical isolates recovered from various specimen types (e.g., blood, respiratory, urine) from multiple medical centers to ensure diversity.[2][10]
- **Carbapenemase Detection:** The presence of specific carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48) is confirmed using molecular methods like PCR.[10]

Clinical Efficacy

Clinical trial data provides insights into the real-world performance of these antibiotics in treating complex infections.

- **CREDIBLE-CR Study:** This pathogen-focused, open-label, randomized Phase 3 trial evaluated Cefiderocol versus Best Available Therapy (BAT) for serious infections caused by carbapenem-resistant Gram-negative bacteria.[15][16][17] The study included patients with nosocomial pneumonia, bloodstream infections/sepsis, and complicated urinary tract infections (cUTI).[15]
 - **Clinical Cure/Microbiological Eradication:** Cefiderocol showed comparable efficacy to BAT across different infection types. For example, in patients with nosocomial pneumonia, clinical cure rates were 50.0% for Cefiderocol and 52.6% for BAT.[15][18] In cUTI, microbiological eradication was higher with Cefiderocol (52.9%) than BAT (20.0%).[15][18]
 - **Mortality:** An important finding was a higher all-cause mortality rate at Day 28 in the Cefiderocol arm (24.8%) compared to the BAT arm (18.4%).[15] This difference was

primarily driven by infections caused by *Acinetobacter* spp. and may have been influenced by baseline imbalances in disease severity.[15][19]

- APEKS-NP Study: In this Phase 3 trial for nosocomial pneumonia, Cefiderocol was found to be non-inferior to high-dose meropenem for all-cause mortality at Day 14.[18]
- APEKS-cUTI Study: This Phase 2 trial in patients with cUTI demonstrated that Cefiderocol was superior to imipenem/cilastatin based on the composite endpoint of clinical and microbiological cure (72.6% vs. 54.6%).[20][21][22]

Direct, randomized, head-to-head trials comparing ceftazidime/avibactam to Cefiderocol are lacking. However, extensive data from other clinical trials and meta-analyses support its efficacy.

- Meta-Analyses: A meta-analysis of studies on infections caused by carbapenem-resistant *K. pneumoniae* found that ceftazidime/avibactam was more effective than other antimicrobials, with significantly lower 28- and 30-day mortality rates.[23]
- Retrospective Studies: A multicenter retrospective study compared ceftazidime/avibactam + aztreonam against Cefiderocol for treating infections caused by MBL-producing bacteria. Clinical success was achieved in 85% of patients in the combination arm versus 71.4% in the Cefiderocol arm, with 28-day mortality rates of 10% and 23.8%, respectively; these differences were not statistically significant.[24]

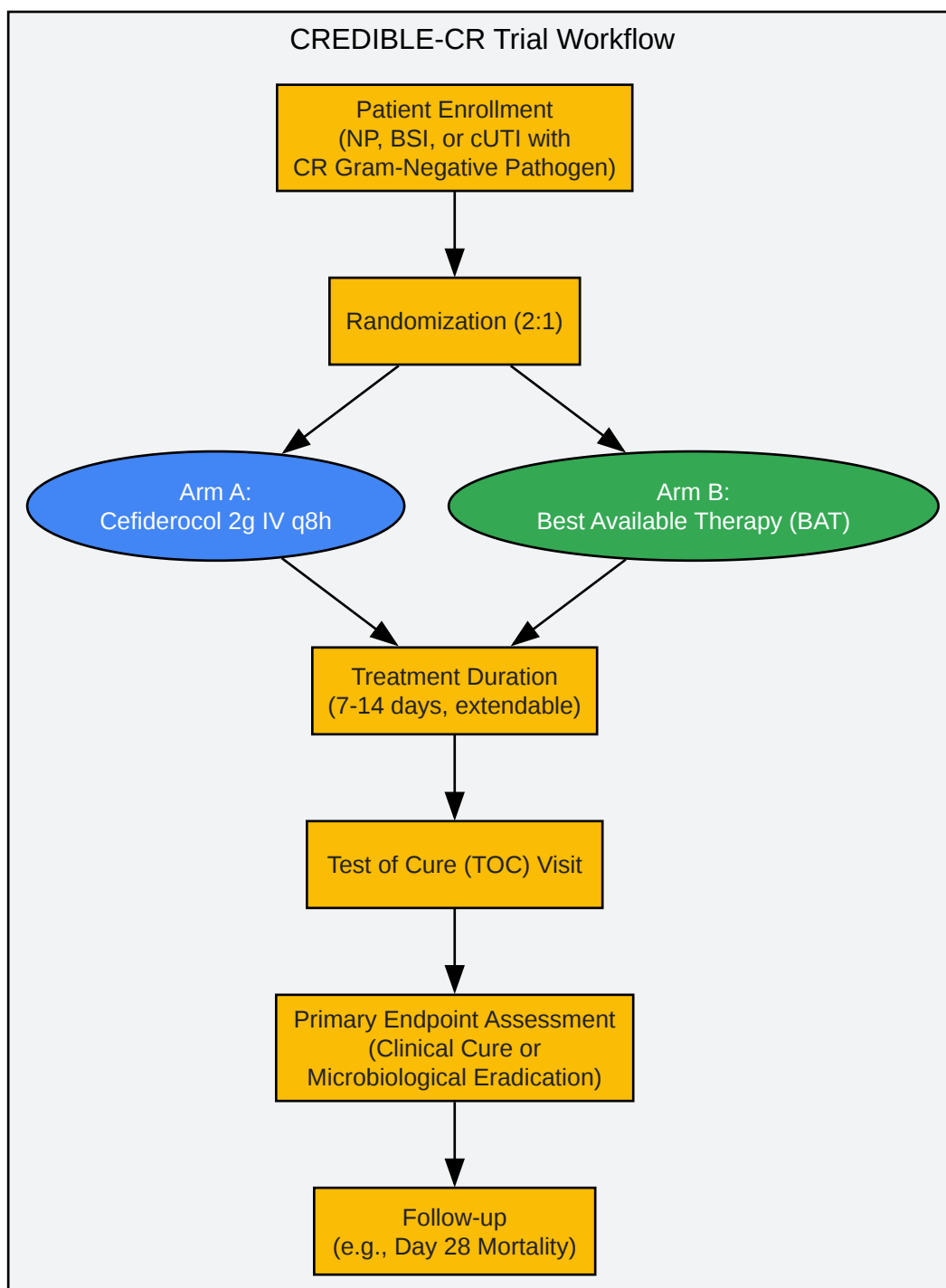
Table 2: Comparative Clinical Outcomes from Key Trials

Study (Infection Type)	Drug(s)	Clinical Cure Rate	Microbiolog ical Eradication Rate	All-Cause Mortality (Day 28)	Reference(s))
CREDIBLE- CR (Nosocomial Pneumonia)	Cefiderocol	50.0%	-	24.8% (overall)	[15]
Best Available Therapy	52.6%	-	18.4% (overall)	[15]	
CREDIBLE- CR (BSI/Sepsis)	Cefiderocol	43.5%	-	24.8% (overall)	[15]
Best Available Therapy	42.9%	-	18.4% (overall)	[15]	
CREDIBLE- CR (cUTI)	Cefiderocol	-	52.9%	24.8% (overall)	[15]
Best Available Therapy	-	20.0%	18.4% (overall)	[15]	
APEKS-cUTI (cUTI)	Cefiderocol	72.6% (Composite Endpoint)	72.6% (Composite Endpoint)	-	[20][21]
Imipenem/Cil astatin	54.6% (Composite Endpoint)	54.6% (Composite Endpoint)	-	[20][21]	
Retrospective Study (MBL Infections)	CZA + Aztreonam	85.0%	-	10.0%	[24]
Cefiderocol	71.4%	-	23.8%	[24]	

BSI = Bloodstream Infection; cUTI = Complicated Urinary Tract Infection; MBL = Metallo- β -lactamase.

The CREDIBLE-CR study provides a representative example of a pathogen-focused clinical trial design.

- Design: A prospective, randomized (2:1), open-label, multicenter, Phase 3 study.[\[15\]](#)[\[16\]](#)
- Patient Population: Hospitalized adults with nosocomial pneumonia, bloodstream infection/sepsis, or cUTI caused by confirmed carbapenem-resistant Gram-negative pathogens.[\[16\]](#)
- Intervention Arm: Cefiderocol administered as a 2g intravenous infusion every 8 hours.[\[15\]](#)
- Comparator Arm: Best Available Therapy (BAT), consisting of up to three drugs selected by the investigator prior to randomization based on local practices and susceptibility data.[\[15\]](#)
- Primary Endpoint:
 - For pneumonia and BSI/sepsis: Clinical cure at the Test of Cure (TOC) visit.[\[15\]](#)
 - For cUTI: Microbiological eradication at the TOC visit.[\[15\]](#)
- Key Secondary Endpoints: All-cause mortality, clinical and microbiological outcomes at other time points, and safety.[\[15\]](#)



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Simplified workflow of the CREDIBLE-CR clinical trial.

Conclusion

Cefiderocol and ceftazidime/avibactam are both powerful antibiotics, but their profiles suggest distinct roles in clinical practice.

- Cefiderocol stands out for its broad spectrum of activity against Gram-negative pathogens, including its unique ability to treat infections caused by MBL-producing organisms.[10] Its novel "Trojan horse" mechanism allows it to overcome several common resistance pathways.[3] The mortality imbalance observed in the CREDIBLE-CR trial, particularly against *Acinetobacter*, warrants careful consideration of patient selection.[15]
- Ceftazidime/avibactam is a highly effective agent for infections caused by KPC- and OXA-48-producing Enterobacterales and *P. aeruginosa*. [23] Its primary limitation is the lack of activity against MBLs.[7] In settings where MBLs are not prevalent, it is a cornerstone of therapy for CRE.

The choice between these agents should be guided by the known or suspected resistance mechanism of the infecting pathogen, local epidemiology, the specific site of infection, and the patient's clinical status. For MBL-producing pathogens, Cefiderocol is a critical option, while ceftazidime/avibactam is a preferred choice for many other types of carbapenemase-producing organisms.

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- To cite this document: BenchChem. [Comparative Efficacy Analysis: Cefiderocol vs. Ceftazidime/Avibactam]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12776295#efficacy-comparison-between-cefiderocol-and-ceftazidime-avibactam>]

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